molecular formula C13H14N2O2 B15087206 3-(1-p-Tolyl-1H-pyrazol-4-yl)propanoic acid

3-(1-p-Tolyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B15087206
M. Wt: 230.26 g/mol
InChI Key: SGBBUIDPKWLTQN-UHFFFAOYSA-N
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Description

3-(1-p-Tolyl-1H-pyrazol-4-yl)propanoic acid is an organic compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol It is characterized by a pyrazole ring substituted with a p-tolyl group and a propanoic acid moiety

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-[1-(4-methylphenyl)pyrazol-4-yl]propanoic acid

InChI

InChI=1S/C13H14N2O2/c1-10-2-5-12(6-3-10)15-9-11(8-14-15)4-7-13(16)17/h2-3,5-6,8-9H,4,7H2,1H3,(H,16,17)

InChI Key

SGBBUIDPKWLTQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C=N2)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 3-(1-p-Tolyl-1H-pyrazol-4-yl)propanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1-p-Tolyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Formation of halogenated derivatives and other substituted products.

Mechanism of Action

Biological Activity

3-(1-p-Tolyl-1H-pyrazol-4-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, focusing on its antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring, which is known for its ability to interact with various biological targets. The general structure can be represented as follows:

C12H13N3O2\text{C}_{12}\text{H}_{13}\text{N}_3\text{O}_2

This structure contributes to its potential interactions with enzymes and receptors in biological systems.

Antimicrobial Activity

Overview : Several studies have investigated the antimicrobial properties of this compound and related derivatives. The compound has shown promising activity against various bacterial strains.

Case Studies :

  • Antibacterial Activity : A study evaluating the compound's efficacy against Gram-positive and Gram-negative bacteria reported minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL, with notable effectiveness against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : In vitro tests indicated that derivatives of the pyrazole class exhibited antifungal properties, although specific data on this compound was less prevalent in the literature .

Anti-inflammatory Activity

Research Findings : The anti-inflammatory potential of this compound has been assessed through various assays.

Key Results :

  • Compounds synthesized from this structure demonstrated significant anti-inflammatory activity in animal models. For instance, derivatives like 4a and 4d exhibited pronounced effects, while others showed moderate activity .
CompoundAnti-inflammatory Activity
4aSignificant
4bModerate
4dSignificant
4eModerate

Anticancer Activity

Mechanism of Action : The anticancer properties of this compound are largely attributed to its ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation.

Research Findings :

  • A series of derivatives were evaluated for their cytotoxic effects against various cancer cell lines including A549 (lung cancer), HT-1080 (fibrosarcoma), and SGC-7901 (gastric cancer). The most potent compounds demonstrated IC50 values indicating strong antiproliferative effects .
Cell LineCompoundIC50 (µM)
A5499c5.2
HT-10809c6.8
SGC-79019c7.5

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